molecular formula C15H13N3O2 B11943499 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone CAS No. 650616-35-6

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone

Cat. No.: B11943499
CAS No.: 650616-35-6
M. Wt: 267.28 g/mol
InChI Key: QRIUZMPHZBAUMF-UHFFFAOYSA-N
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Description

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone typically involves the reaction of 2-(1H-benzo[d][1,2,3]triazol-1-yl)methanol with 2-bromoacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form hydrogen bonds and hydrophobic interactions with biomolecular targets, enhancing its binding affinity and specificity. This interaction can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the benzotriazole moiety and the ethanone group. This combination imparts specific chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

650616-35-6

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-[2-(benzotriazol-1-ylmethoxy)phenyl]ethanone

InChI

InChI=1S/C15H13N3O2/c1-11(19)12-6-2-5-9-15(12)20-10-18-14-8-4-3-7-13(14)16-17-18/h2-9H,10H2,1H3

InChI Key

QRIUZMPHZBAUMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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